Cas no 186589-89-9 (2-Fluoro-5-iodophenol)

2-Fluoro-5-iodophenol 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-iodophenol
- AK-33857
- ANW-48957
- CTK8B5500
- MB14983
- MolPort-009-199-073
- PubChem18134
- SureCN1477169
- 2-fluoro-5-iodo-phenol
- Phenol, 2-fluoro-5-iodo-
- AMBZ0112
- JDGBFLDXIZQLLT-UHFFFAOYSA-N
- FCH1328836
- AM85640
- PC52001
- AX8159859
- AB0023046
- W4030
- ST24028009
- 589F899
- CS-W021694
- DS-12576
- EN300-91919
- FT-0687028
- DTXSID50677241
- 186589-89-9
- MFCD16659616
- SCHEMBL1477169
- A4127
- AKOS015891016
-
- MDL: MFCD16659616
- インチ: 1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
- InChIKey: JDGBFLDXIZQLLT-UHFFFAOYSA-N
- SMILES: IC1C([H])=C([H])C(=C(C=1[H])O[H])F
計算された属性
- 精确分子量: 237.92900
- 同位素质量: 237.929
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- XLogP3: 2.3
じっけんとくせい
- 密度みつど: 2.085
- Boiling Point: 248.954°C at 760 mmHg
- フラッシュポイント: 104.364°C
- Refractive Index: 1.638
- PSA: 20.23000
- LogP: 2.13590
2-Fluoro-5-iodophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB437064-1g |
2-Fluoro-5-iodophenol; . |
186589-89-9 | 1g |
€231.30 | 2023-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51370-100mg |
2-Fluoro-5-iodophenol |
186589-89-9 | 97% | 100mg |
¥36.0 | 2023-09-07 | |
Chemenu | CM250701-1g |
2-Fluoro-5-iodophenol |
186589-89-9 | 95+% | 1g |
$143 | 2022-06-12 | |
abcr | AB437064-5 g |
2-Fluoro-5-iodophenol; . |
186589-89-9 | 5g |
€700.30 | 2023-04-23 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36070-1g |
2-Fluoro-5-iodophenol |
186589-89-9 | 97% | 1g |
¥1048 | 2023-09-15 | |
Apollo Scientific | PC52001-250mg |
2-Fluoro-5-iodophenol |
186589-89-9 | 97% | 250mg |
£53.00 | 2023-09-02 | |
TRC | F598820-100mg |
2-Fluoro-5-iodophenol |
186589-89-9 | 100mg |
$87.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F182326-250mg |
2-Fluoro-5-iodophenol |
186589-89-9 | 95% | 250mg |
¥214.90 | 2023-09-02 | |
TRC | F598820-50mg |
2-Fluoro-5-iodophenol |
186589-89-9 | 50mg |
$75.00 | 2023-05-18 | ||
Enamine | EN300-91919-0.5g |
2-fluoro-5-iodophenol |
186589-89-9 | 95.0% | 0.5g |
$20.0 | 2025-02-21 |
2-Fluoro-5-iodophenol 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-Fluoro-5-iodophenolに関する追加情報
2-Fluoro-5-Iodophenol (CAS No: 186589-89-9)
2-fluoro-5-iодофенол is a halogenated phenol derivative with the CAS number 186589-89-9. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 5-position on the phenol ring, making it a unique member of the halogenated aromatic compounds family. The combination of these two halogens imparts distinct chemical and physical properties to the molecule, which have been explored in various research studies.
The synthesis of 2-fluoro-5-iодофенол involves a series of multi-step reactions, often starting from phenol derivatives and incorporating halogenation techniques. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for preparing such compounds, reducing production costs and minimizing environmental impact. The compound's structure has been studied extensively using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its molecular geometry and intermolecular interactions.
One of the most notable applications of 2-fluoro-5-iодофенол is in the field of medicinal chemistry. Researchers have explored its potential as a building block for designing bioactive molecules with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, studies have shown that this compound can serve as a precursor for synthesizing more complex heterocyclic structures, which are known to exhibit promising pharmacological activities.
In addition to its role in drug discovery, 2-fluоро-5-iодофенол has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic processes and the development of new materials for energy storage applications. Recent research has focused on leveraging its electronic properties to enhance the performance of organic semiconductors and photovoltaic devices.
The chemical reactivity of 2-fluоро-5-iодофенол is another area of active investigation. Due to the electron-withdrawing effects of both fluorine and iodine atoms, this compound exhibits enhanced electrophilic substitution reactivity compared to unsubstituted phenol. This makes it an attractive substrate for various organic transformations, including nucleophilic aromatic substitution and coupling reactions.
From an environmental perspective, understanding the fate and behavior of 2-fluоро-5-iодофенол in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light or in the presence of microbial communities, reducing its persistence in aquatic environments.
In conclusion, 2-fluоро-5-iодофенол (CAS No: 186589-89-9) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, continues to unlock new possibilities for its use in drug development, materials science, and environmental chemistry.
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